molecular formula C16H20N2O3 B12602497 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione CAS No. 910915-60-5

5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione

Cat. No.: B12602497
CAS No.: 910915-60-5
M. Wt: 288.34 g/mol
InChI Key: YJSNABDGZVNMQG-UHFFFAOYSA-N
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Description

5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is a chemical compound with a complex structure that includes an oxazolidine ring, a diethylamino group, and a phenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 4-diethylaminobenzaldehyde with ethyl oxazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Diethylaminobenzaldehyde: A precursor in the synthesis of the target compound.

    Ethyl oxazolidine-2,4-dione: Another precursor used in the synthesis.

    Thiazolidine-2,4-dione derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

910915-60-5

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

5-[[4-(diethylamino)phenyl]methylidene]-3-ethyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C16H20N2O3/c1-4-17(5-2)13-9-7-12(8-10-13)11-14-15(19)18(6-3)16(20)21-14/h7-11H,4-6H2,1-3H3

InChI Key

YJSNABDGZVNMQG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(CC)CC)OC1=O

Origin of Product

United States

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